CHOP was initially identified in studies involving DNA damage and cellular stress responses. It is classified under the basic leucine zipper (bZIP) transcription factors due to its conserved C-terminal bZIP domain, which facilitates DNA binding and dimerization with other C/EBP family members . The protein is relatively small, approximately 29 kDa, and consists of 169 amino acids in humans .
CHOP is synthesized in response to various stress signals that activate the unfolded protein response pathways. The primary pathways leading to CHOP expression include:
These pathways ensure that CHOP is produced during conditions of cellular stress, particularly when misfolded proteins accumulate in the endoplasmic reticulum.
The structure of CHOP is characterized by its bZIP domain, which allows it to form homodimers or heterodimers with other C/EBP family proteins. This domain is essential for its DNA-binding capabilities. The unique amino acid sequence of CHOP differentiates it from other C/EBP proteins, affecting its transcriptional activity .
The protein's structure can be summarized as follows:
CHOP primarily mediates its effects through transcriptional regulation rather than traditional chemical reactions. Its role in apoptosis involves:
The interaction between CHOP and these genes leads to mitochondrial dysfunction and subsequent cell death . The mechanism involves complex signaling cascades where CHOP acts as a transcriptional activator or repressor depending on the cellular context.
CHOP's mechanism of action is primarily linked to its role in the integrated stress response. Upon activation by stress signals:
Key interactions include:
CHOP's activity can be modulated by various cellular conditions, including oxidative stress and nutrient deprivation .
Transcription factor CHOP has significant implications in various fields:
The C-terminal basic leucine zipper (bZIP) domain is the defining structural feature of CHOP (C/EBP Homologous Protein), encoded by the DDIT3 gene. This domain comprises two functionally distinct regions:
Dimerization alters DNA-binding specificity:
Table 1: CHOP Dimerization Partners and Functional Consequences
Dimer Partner | DNA Target Sequence | Transcriptional Outcome | Biological Role |
---|---|---|---|
C/EBPβ | (A/G)TGCAAT(A/C)CCC | Activation of ER stress genes | Amplification of UPR |
ATF4 | TGATGCAAT | Induction of GADD34, TRIB3 | Promotion of apoptosis |
ATF3 | Not fully characterized | Repression of survival genes | Synergistic apoptosis induction |
CHOP activity is tightly regulated by PTMs:
Table 2: Key Post-Translational Modifications of CHOP
Modification | Residue(s) | Enzyme | Functional Impact |
---|---|---|---|
Phosphorylation | Ser78, Ser81 (Human) | p38 MAPK | Enhanced transactivation, pro-apoptotic activity |
Phosphorylation | Ser30 | AMPKα1 | Facilitates ubiquitination and degradation |
Ubiquitination | S/T-rich motif (97–100) | SPOP | Targets CHOP for proteasomal degradation |
Under basal conditions, CHOP is predominantly cytosolic and expressed at low levels. During ER stress:
Table 3: CHOP Promoter Regulatory Elements Influencing Localization & Expression
Regulatory Element | Sequence | Bound Transcription Factors | Activating Stressors |
---|---|---|---|
ERSE | CCAAT-N~9~-CCACG | ATF6, NF-Y | ER stress (e.g., tunicamycin) |
AARE | TGATGCAAT | ATF4, CHOP | Amino acid starvation |
AP-1 Site | TGACTCA | c-Jun, c-Fos | Oxidative stress, UV irradiation |
CARE | (A/G)TGCAAT(A/C)CCC | CHOP-C/EBP heterodimers | Persistent ER stress |
Key Chemical Compounds Mentioned:
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